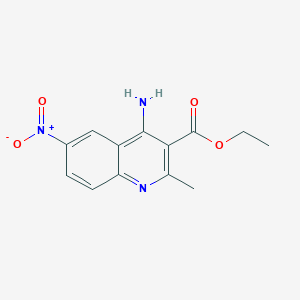

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate

Beschreibung

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a quinoline derivative characterized by a nitro group at position 6, a methyl group at position 2, and an amino group at position 4, with an ethyl ester at position 2. The nitro group (-NO₂) is electron-withdrawing, influencing electronic distribution and reactivity, while the amino (-NH₂) and ester (-COOEt) groups contribute to hydrogen bonding and solubility properties.

Eigenschaften

CAS-Nummer |

828930-82-1 |

|---|---|

Molekularformel |

C13H13N3O4 |

Molekulargewicht |

275.26 g/mol |

IUPAC-Name |

ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13N3O4/c1-3-20-13(17)11-7(2)15-10-5-4-8(16(18)19)6-9(10)12(11)14/h4-6H,3H2,1-2H3,(H2,14,15) |

InChI-Schlüssel |

NZPASUVSOIQEJY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4-Amino-2-methyl-6-nitrochinolin-3-carboxylat beinhaltet typischerweise mehrstufige Reaktionen, die von leicht zugänglichen Vorstufen ausgehen. Ein übliches Verfahren beinhaltet die Kondensation von 2-Methylchinolin mit Ethyl-4-nitrobenzoat unter sauren Bedingungen, gefolgt von Nitrierung und anschließender Reduktion, um die Aminogruppe einzuführen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren wie 4-Toluolsulfonsäure und Magnesiumchlorid, wobei die Temperaturen bei etwa 80 °C gehalten werden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussreaktoren verwenden, um die Reaktionsausbeute und -effizienz zu verbessern. Grüne Chemieansätze wie mikrowellenunterstützte Synthese und die Verwendung umweltfreundlicher Lösungsmittel werden ebenfalls untersucht, um die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-4-Amino-2-methyl-6-nitrochinolin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Zink und Essigsäure zu einer Aminogruppe reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen funktionellen Gruppen bilden.

Cyclisierung: Die Verbindung kann Cyclisierungsreaktionen eingehen, um kondensierte Ringsysteme zu bilden, die im Wirkstoffdesign wertvoll sind.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Zink und Essigsäure sowie Katalysatoren wie Palladium für Kupplungsreaktionen . Reaktionsbedingungen beinhalten typischerweise moderate Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptsächlich gebildete Produkte

Hauptsächlich gebildete Produkte aus diesen Reaktionen sind verschiedene Chinolin-Derivate mit modifizierten funktionellen Gruppen, die eine verbesserte biologische Aktivität aufweisen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-Amino-2-methyl-6-nitrochinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu antimikrobiellen oder Antikrebs-Effekten führen. Die Verbindung kann auch wichtige Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, wodurch die Zellfunktionen gestört werden.

Wirkmechanismus

The mechanism of action of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound can also inhibit key enzymes involved in metabolic pathways, disrupting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogues differ in substituent type, position, and electronic effects, as summarized below:

Physicochemical Properties

- Solubility: The hydroxyethylamino group in ’s compound enhances water solubility (>10 mg/mL), whereas the target’s nitro and methyl groups reduce polarity .

- Stability : Nitro groups (e.g., in the target and ’s compound) may confer photolability, necessitating storage in dark conditions. Trifluoromethyl groups () improve thermal stability .

- Electronic Effects: Nitro and CF₃ groups withdraw electrons, reducing basicity of the quinoline nitrogen. Amino and hydroxy groups act as electron donors, increasing reactivity at adjacent positions .

Biologische Aktivität

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a synthetic organic compound with significant potential in pharmacological applications due to its unique structural characteristics and biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core characterized by:

- Molecular Formula : C12H12N4O3

- Molecular Weight : Approximately 275.26 g/mol

- Functional Groups :

- Nitro group at the 6-position

- Amino group at the 4-position

- Carboxylate group at the 3-position

This arrangement enhances its chemical reactivity and biological interactions, making it a subject of interest in various therapeutic areas .

Antimicrobial Properties

Research indicates that Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate exhibits promising antimicrobial activity . It has been tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 26 |

| Escherichia coli | 22 | 25 |

| Klebsiella pneumoniae | 25 | 27 |

The compound's mechanism may involve DNA intercalation , disrupting replication and transcription processes, which is crucial for bacterial survival .

Anticancer Properties

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate has also been studied for its anticancer properties , particularly against human cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The compound demonstrated:

- IC50 Values :

- MCF-7:

- KB-V1:

These values indicate potent cytotoxic effects, potentially through mechanisms involving the interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The proposed mechanisms of action for Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate include:

- DNA Intercalation : The compound can insert itself between DNA base pairs, hindering replication.

- Protein Interaction : The methylamino group may form hydrogen bonds with target proteins, altering their function.

- ROS Generation : Increased ROS levels can induce cellular stress and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate:

- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound effectively inhibited growth, particularly against Gram-positive bacteria .

- Cytotoxicity Assay : In vitro assays indicated that the compound has lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index .

- Synthesis and Optimization : Research on synthesis methods revealed that optimizing reaction conditions can enhance yield and purity, making it more viable for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.